molecular formula C10H12BrNO B581023 2-(3-Bromophenyl)-2-methylpropanamide CAS No. 1215206-60-2

2-(3-Bromophenyl)-2-methylpropanamide

Cat. No. B581023
M. Wt: 242.116
InChI Key: HOVDXJZXYJDZCF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropanamide (2-BPA) is an organic compound which belongs to the class of amides. It is a white, crystalline solid with a melting point of 111 °C and a boiling point of 229 °C. 2-BPA has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of a variety of compounds such as drugs, polymers, and catalysts. Additionally, it has been studied for its potential biological applications, including as an anti-inflammatory agent and an anti-cancer agent.

Scientific Research Applications

Conformational and Vibrational Analysis

  • A study conducted a conformational analysis and vibrational spectroscopy of a structure analogous to paracetamol, which included 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. This research involved quantum chemical investigations and aimed to understand the electronic properties and vibrational mode couplings of the compound (Viana et al., 2017).

Photochemical Reactions

  • Another study explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This work provided insights into the synthesis and potential applications of these compounds in photochemical processes (Nishio et al., 2005).

Antimicrobial Activity

  • Research on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, which are structurally related to 2-(3-Bromophenyl)-2-methylpropanamide, showed low antimicrobial activity against various strains of bacteria and fungi. This study highlighted the importance of chemical modifications to enhance the antimicrobial properties of these compounds (Grishchuk et al., 2013).

Antihistaminic and Anticholinergic Activities

  • An investigation into the derivatives of 2-methylpropanamide for potential antihistaminic and anticholinergic activities was conducted. This study is relevant for understanding the biomedical applications of compounds related to 2-(3-Bromophenyl)-2-methylpropanamide (Arayne et al., 2017).

Synthesis and Biological Activity

  • Various studies have focused on the synthesis and evaluation of the biological activities of compounds structurally similar to 2-(3-Bromophenyl)-2-methylpropanamide. These include research on their anticonvulsant properties, antimicrobial activities, and potential applications in medicinal chemistry (Edafiogho et al., 2003), (Limban et al., 2011).

properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDXJZXYJDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681767
Record name 2-(3-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-methylpropanamide

CAS RN

1215206-60-2
Record name 2-(3-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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